molecular formula C16H13Cl2N5O B15218475 3,4-dichloro-N-[(2,4-diaminoquinazolin-6-yl)methyl]benzamide CAS No. 55096-65-6

3,4-dichloro-N-[(2,4-diaminoquinazolin-6-yl)methyl]benzamide

Cat. No.: B15218475
CAS No.: 55096-65-6
M. Wt: 362.2 g/mol
InChI Key: RRTMRKLLOHPKRG-UHFFFAOYSA-N
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Description

3,4-dichloro-N-[(2,4-diaminoquinazolin-6-yl)methyl]benzamide is a chemical compound known for its unique structure and potential applications in various fields. It consists of a benzamide core substituted with dichloro and diaminoquinazolinyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[(2,4-diaminoquinazolin-6-yl)methyl]benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2,4-diaminoquinazoline in the presence of a suitable base. The reaction is usually carried out in a solvent such as dimethylformamide at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-[(2,4-diaminoquinazolin-6-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3,4-dichloro-N-[(2,4-diaminoquinazolin-6-yl)methyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[(2,4-diaminoquinazolin-6-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dichloro-N-[(2,4-diaminoquinazolin-6-yl)methyl]benzamide is unique due to its specific substitution pattern and the presence of the diaminoquinazoline group.

Properties

CAS No.

55096-65-6

Molecular Formula

C16H13Cl2N5O

Molecular Weight

362.2 g/mol

IUPAC Name

3,4-dichloro-N-[(2,4-diaminoquinazolin-6-yl)methyl]benzamide

InChI

InChI=1S/C16H13Cl2N5O/c17-11-3-2-9(6-12(11)18)15(24)21-7-8-1-4-13-10(5-8)14(19)23-16(20)22-13/h1-6H,7H2,(H,21,24)(H4,19,20,22,23)

InChI Key

RRTMRKLLOHPKRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CNC(=O)C3=CC(=C(C=C3)Cl)Cl)C(=NC(=N2)N)N

Origin of Product

United States

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